molecular formula C10H11N3O2S B14858796 methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate

methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B14858796
M. Wt: 237.28 g/mol
InChI Key: HBRSOKDIRIEUAN-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted at position 3 with a 2,4-dimethylthiazole moiety and at position 5 with a methyl ester group. Its molecular formula is C₁₁H₁₂N₃O₂S, with a molecular weight of 265.3 g/mol (calculated). This compound is of interest due to its structural similarity to pharmacologically active pyrazole and thiazole derivatives, which are prevalent in medicinal chemistry for their antimicrobial, anticancer, and enzyme inhibitory properties .

Key structural features:

  • Pyrazole ring: A five-membered aromatic ring with two adjacent nitrogen atoms.
  • Thiazole substituent: A 2,4-dimethyl-1,3-thiazole group at position 3, contributing electron-withdrawing and steric effects.
  • Ester group: A methyl ester at position 5, influencing solubility and metabolic stability.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

methyl 5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C10H11N3O2S/c1-5-9(16-6(2)11-5)7-4-8(13-12-7)10(14)15-3/h4H,1-3H3,(H,12,13)

InChI Key

HBRSOKDIRIEUAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC(=NN2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylthiazole with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like methanol and ethanol are commonly used, and reaction conditions such as temperature and pressure are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cancer cell targets, inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Compound A : Ethyl 3-[(2,4-Dimethyl-1,3-thiazol-5-yl)carbonyl]-1-phenyl-pyrazole-4-carboxylate
  • Structure : Differs by a phenyl group at position 1 and a carbonyl linkage between the thiazole and pyrazole.
  • Key Differences: The phenyl group enhances lipophilicity (logP ~3.5 vs. ~2.8 for the target compound).
  • Synthesis: Prepared via 1,3-dipolar cycloaddition of hydrazonoyl halides with thiazole derivatives, highlighting regioselectivity challenges .
Compound B : N-[1-(4-Cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)quinoline-4-carboxamide
  • Structure: Incorporates a trifluoromethyl group and a quinoline-carboxamide moiety.
  • Key Differences: The trifluoromethyl group increases electronegativity and metabolic resistance.
Compound C : Ethyl 5-(4-Methoxy-3-sulfamoylphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylate
  • Structure : Features a sulfamoylphenyl group and a silicon-containing protecting group.
  • Key Differences :
    • The sulfamoyl group enhances water solubility, favoring renal excretion.
    • Regioisomerism (3- vs. 5-carboxylate) affects dipole moments and crystal packing .

Functional Group Modifications

Ester Variations
Compound Ester Group logP (Predicted) Metabolic Stability
Target Compound Methyl 2.8 Moderate
Ethyl Analog (Compound A) Ethyl 3.5 Higher
Propyl Analog Propyl 4.2 Highest
Thiazole Modifications
Compound Thiazole Substituents Bioactivity
Target Compound 2,4-Dimethyl Unknown
5-Acetyl-2,4-dimethylthiazole () Acetyl at C5 Antimicrobial activity against S. aureus (MIC = 8 µg/mL)
2,4-Dichlorothiazole () Dichloro Anti-T. gondii activity (IC₅₀ = 1.2 µM)
  • Key Insight : Methyl groups on the thiazole may reduce reactivity compared to electron-withdrawing substituents (e.g., Cl, acetyl).
Antimicrobial Activity
  • Compound D: 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile Exhibits broad-spectrum antimicrobial activity (Gram-positive bacteria: MIC = 4–16 µg/mL) . The tetrazole-thio group acts as a bioisostere for carboxylates, improving membrane permeability.
Enzyme Inhibition
  • Compound B (GLUT1 inhibitor): Binds to the glucose transporter with Ki = 0.3 nM, highlighting the role of the thiazole-pyrazole scaffold in target specificity .

Crystallographic Analysis

  • X-ray studies (e.g., SHELX and Mercury software) reveal that methyl ester derivatives exhibit planar pyrazole rings, while bulkier substituents induce puckering (e.g., ΔQ = 0.12 Å for phenyl analogs) .

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